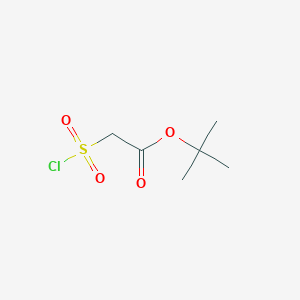

Tert-butyl 2-(chlorosulfonyl)acetate

Overview

Description

Tert-butyl 2-(chlorosulfonyl)acetate is a complex organic compound that contains a tert-butyl group, an ethoxy group, a chlorosulfonyl group, and an acetate group. The molecular structure of this compound is influenced by the arrangement of these groups around the central carbon atom. The tert-butyl group is bulky and likely influences the overall shape of the molecule.

Preparation Methods

The synthesis of chlorosulfonyl-acetic acid tert-butyl ester can be achieved through a multi-step reaction pathway involving various reagents and catalysts. Here is a general synthetic route:

Starting Materials: tert-butyl acetate, 2-chloroethanol, sodium hydride, sulfur trioxide, thionyl chloride, triethylamine, acetic anhydride, dimethylformamide, magnesium, ethyl ether, carbon dioxide.

Reaction Steps:

Chemical Reactions Analysis

Tert-butyl 2-(chlorosulfonyl)acetate undergoes various types of chemical reactions, including substitution and esterification :

Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo substitution reactions with nucleophiles such as amines and alcohols.

Esterification: The compound can participate in esterification reactions, forming esters under mild conditions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Common Reagents and Conditions

Substitution: Reagents like thionyl chloride, triethylamine, and magnesium.

Esterification: DCC and DMAP.

Major Products

- Esters and amides formed from reactions with alcohols and amines.

Scientific Research Applications

Tert-butyl 2-(chlorosulfonyl)acetate has various applications in scientific research :

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chlorosulfonyl-acetic acid tert-butyl ester depends on its intended use. For example, as a reagent in chemical reactions, its mechanism involves the way it reacts with other compounds. The presence of the chlorosulfonyl group makes it highly reactive, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Tert-butyl 2-(chlorosulfonyl)acetate can be compared with other similar compounds such as tert-butyl chloroacetate and tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate :

tert-Butyl chloroacetate: Contains a chloroacetate group instead of a chlorosulfonyl group.

tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Similar structure but with an ethoxy group.

Uniqueness

- The presence of the chlorosulfonyl group in chlorosulfonyl-acetic acid tert-butyl ester makes it more reactive compared to similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(chlorosulfonyl)acetate, and how do reaction conditions influence yield and purity?

- The synthesis typically involves the reaction of tert-butyl acetate with chlorosulfonylating agents (e.g., chlorosulfonic acid or sulfuryl chloride) under controlled conditions. Key factors include:

- Solvent selection : Anhydrous solvents like dichloromethane or tetrahydrofuran minimize hydrolysis of the chlorosulfonyl group .

- Temperature control : Low temperatures (0–5°C) reduce side reactions like dimerization .

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance reactivity but require careful quenching to avoid degradation .

Q. What purification techniques are most effective for this compound, and how does its stability impact these methods?

- Chromatography : Silica gel chromatography with non-polar solvents (hexane/ethyl acetate mixtures) effectively separates impurities, but brief exposure to moisture must be avoided to prevent hydrolysis .

- Crystallization : Low-temperature crystallization in anhydrous ether or toluene yields high-purity product, though slow cooling is critical to avoid trapping solvents .

- Stability considerations: The compound degrades rapidly in humid environments; use of molecular sieves during storage and argon/vacuum sealing post-purification is recommended .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of the chlorosulfonyl moiety in nucleophilic substitution reactions compared to other ester groups?

- Steric effects : The bulky tert-butyl group reduces reaction rates with sterically hindered nucleophiles (e.g., secondary amines) compared to methyl or ethyl esters. For example, reactions with aniline proceed at 60% yield for tert-butyl vs. 85% for ethyl analogs under identical conditions .

- Electronic effects : The electron-donating tert-butyl group slightly deactivates the chlorosulfonyl moiety, requiring stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for efficient substitution .

- Comparative studies with methyl/ethyl analogs highlight trade-offs between stability and reactivity, guiding reagent selection in multi-step syntheses .

Q. What are the common sources of contradictory data in the synthesis of this compound, and how can they be resolved?

- Contradictions in yield : Variations arise from moisture exposure during synthesis or purification. Reproducibility improves with strict anhydrous protocols (e.g., Schlenk techniques) .

- By-product formation : Competing sulfonation of the tert-butyl group may occur at temperatures >0°C, detected via LC-MS. Lowering reaction temperatures and using excess chlorosulfonylating agent mitigates this .

- Analytical discrepancies: NMR integration errors due to residual solvents (e.g., DCM) can be resolved by extended drying under high vacuum .

Q. What strategies can stabilize this compound during long-term storage, and what analytical methods confirm its integrity over time?

- Storage conditions : Argon-filled amber vials at –20°C with molecular sieves (4Å) prevent hydrolysis. Stability studies show >95% purity retention after 6 months under these conditions .

- Integrity monitoring :

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) detect hydrolysis products (e.g., sulfonic acid derivatives) with a detection limit of 0.1% .

- ¹H NMR : Peaks at δ 1.45 (tert-butyl) and δ 3.85 (sulfonyl chloride) confirm structural integrity; disappearance of these signals indicates degradation .

Q. Methodological Considerations

- Reaction design : Prioritize anhydrous conditions and inert atmospheres for all steps involving the chlorosulfonyl group .

- Troubleshooting : If yields drop below 50%, assess solvent purity (via Karl Fischer titration) and reagent stoichiometry .

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s lachrymatory and corrosive nature .

Properties

Molecular Formula |

C6H11ClO4S |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

tert-butyl 2-chlorosulfonylacetate |

InChI |

InChI=1S/C6H11ClO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3 |

InChI Key |

WVEYJYSERDAPTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)Cl |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.